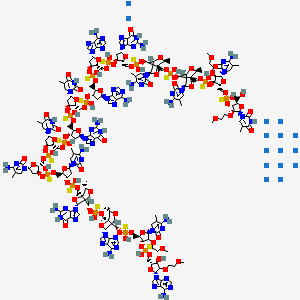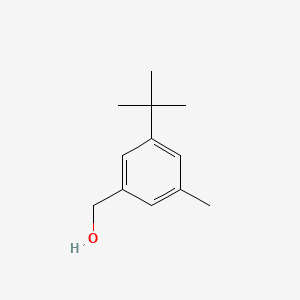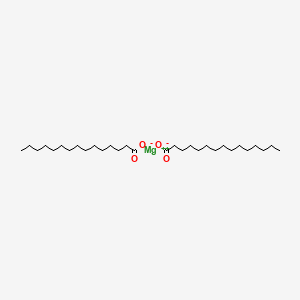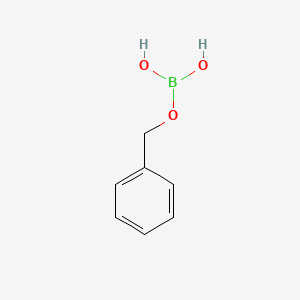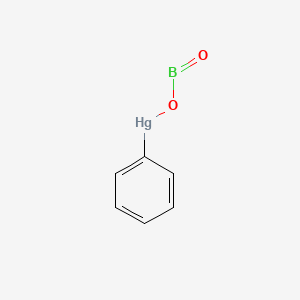
(Metaborato-O)phenylmercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Metaborato-O)phenylmercury is an organomercurial compound with the chemical formula C6H5HgBO2. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is part of the broader class of phenylmercury compounds, which are characterized by the presence of a phenyl group attached to a mercury atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Metaborato-O)phenylmercury typically involves the reaction of phenylmercuric acetate with sodium metaborate. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (Metaborato-O)phenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylmercuric oxide.
Reduction: Reduction reactions can convert it back to phenylmercuric acetate.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Phenylmercuric oxide.
Reduction: Phenylmercuric acetate.
Substitution: Various substituted phenylmercury compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(Metaborato-O)phenylmercury has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Industry: It is used in the production of polyurethane and other industrial materials.
Wirkmechanismus
The mechanism of action of (Metaborato-O)phenylmercury involves its interaction with cellular components, particularly thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to bind to thiol groups makes it a potent inhibitor of various enzymes, which is the basis for its biological effects.
Vergleich Mit ähnlichen Verbindungen
- Phenylmercuric acetate
- Phenylmercuric nitrate
- Phenylmercuric chloride
Comparison: (Metaborato-O)phenylmercury is unique due to the presence of the metaborate group, which imparts distinct chemical properties compared to other phenylmercury compounds. This uniqueness makes it particularly useful in specific applications where other phenylmercury compounds may not be as effective.
Eigenschaften
CAS-Nummer |
31224-71-2 |
|---|---|
Molekularformel |
C6H5BHgO2 |
Molekulargewicht |
320.51 g/mol |
IUPAC-Name |
oxoboranyloxy(phenyl)mercury |
InChI |
InChI=1S/C6H5.BO2.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;;/q;-1;+1 |
InChI-Schlüssel |
ILWUAAQCLXAYBW-UHFFFAOYSA-N |
Kanonische SMILES |
B(=O)O[Hg]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


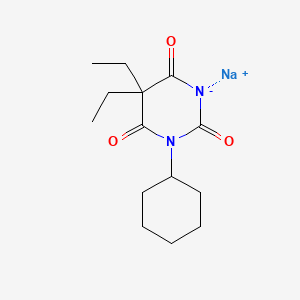
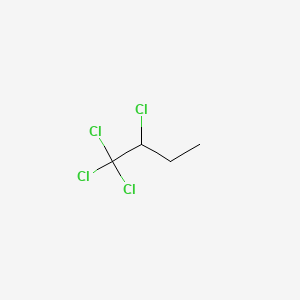
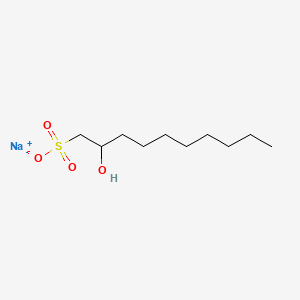

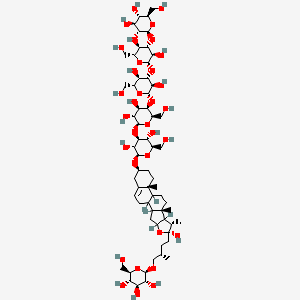

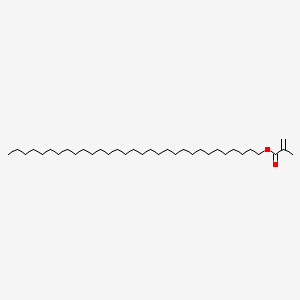

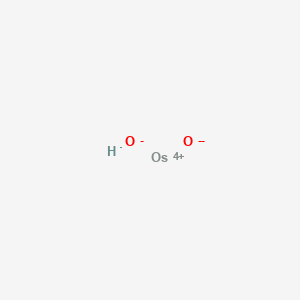
![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
